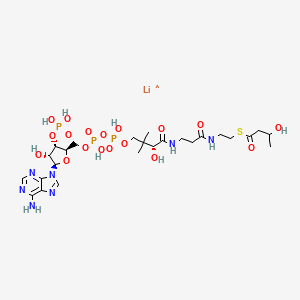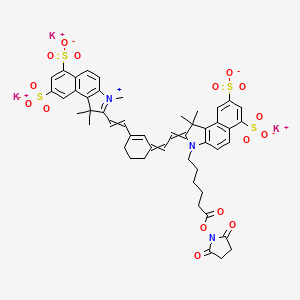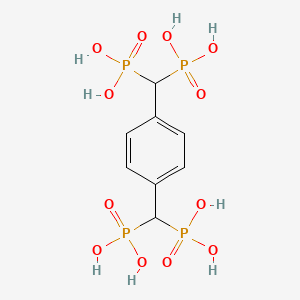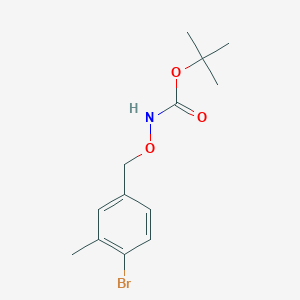
DL-3-Hydroxybutyryl coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-3-Hydroxybutyryl coenzyme A lithium salt: is a compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is essential for the metabolism of fatty acids and the production of energy in the body. This compound is particularly important in the study of bacterial polyhydroxyalkanoates (PHB) and is used as a substrate in various enzymatic assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-3-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the conversion of β-hydroxybutyric acid to DL-3-Hydroxybutyryl coenzyme A, which is then combined with lithium to form the lithium salt. The reaction conditions typically involve the use of specific enzymes and controlled temperature settings to ensure the purity and stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. These processes utilize bacterial strains that can produce β-hydroxybutyric acid, which is then converted to the desired compound through enzymatic reactions. The production process is optimized to achieve high yields and purity levels, making the compound suitable for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: DL-3-Hydroxybutyryl coenzyme A lithium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include polyhydroxyalkanoates (PHB), which are biopolymers used in various industrial applications .
Applications De Recherche Scientifique
DL-3-Hydroxybutyryl coenzyme A lithium salt has a wide range of scientific research applications :
Chemistry: Used as a substrate to measure the specificity and kinetics of β-hydroxyacyl CoA dehydrogenase.
Biology: Plays a crucial role in the metabolism of fatty acids and energy production.
Medicine: Utilized in enzymatic assays to study various metabolic pathways.
Industry: Important in the production of biopolymers like polyhydroxyalkanoates (PHB), which are used in biodegradable plastics
Mécanisme D'action
The mechanism of action of DL-3-Hydroxybutyryl coenzyme A lithium salt involves its conversion to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases . This conversion is crucial for the storage of carbon and energy in bacterial cells. The compound acts as a substrate for various enzymes, facilitating the production of PHB, which is then utilized in various biochemical processes .
Comparaison Avec Des Composés Similaires
- Acetoacetyl coenzyme A sodium salt hydrate
- Butyryl coenzyme A lithium salt hydrate
- Crotonoyl coenzyme A trilithium salt
- DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate
- Acetyl coenzyme A trisodium salt
- β-Methylcrotonyl coenzyme A lithium salt
- Isobutyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
Uniqueness: DL-3-Hydroxybutyryl coenzyme A lithium salt is unique due to its specific role in the production of polyhydroxyalkanoates (PHB) and its use as a substrate in various enzymatic assays. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Propriétés
Formule moléculaire |
C25H42LiN7O18P3S |
|---|---|
Poids moléculaire |
860.6 g/mol |
InChI |
InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);/t13?,14-,18-,19-,20+,24-;/m1./s1 |
Clé InChI |
HWNYNXALHOUFMU-ANIFFHQCSA-N |
SMILES isomérique |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)






